molecular formula C12H11Na B1587680 (1,1'-Biphenyl)sodium CAS No. 5137-46-2

(1,1'-Biphenyl)sodium

Cat. No. B1587680
CAS RN: 5137-46-2
M. Wt: 178.2 g/mol
InChI Key: SZJALDBKOTZIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,1’-Biphenyl)sodium” is also known as Sodium biphenyl. It is an organic compound that forms colorless crystals . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents . Biphenyl sodium complex is generally used as a difunctional anionic initiator to synthesize block copolymers and also as a reagent to detect the organic halogen .


Synthesis Analysis

The synthesis of biphenyl systems was first reported by Wurtz, who demonstrated carbon–carbon bond formation reactions between two alkyl halides in the presence of sodium metal. Fitting expanded this work to include the C (sp2)–C (sp2) homodimerization of aryl halides .


Molecular Structure Analysis

The molecular formula of Sodium biphenyl is C12H9Na . The biphenyl molecule consists of two connected phenyl rings .


Chemical Reactions Analysis

Biphenyl undergoes sulfonation which followed by base hydrolysis, produces p-hydroxyphenyl . Sodium biphenyl reagent is used to cleave the covalent fluorine bonds in organic compounds and biological samples .


Physical And Chemical Properties Analysis

Sodium biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). It is insoluble in water, but soluble in typical organic solvents .

Scientific Research Applications

Synthetic Organic Chemistry

Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

Biphenyl derivatives are used to produce an extensive range of drugs and products for agriculture . They serve as versatile and multifaceted platforms in medicinal chemistry, with a large number of biphenyl derivatives being patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Electronics

Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .

Overcharge Protection for Sodium Batteries

An aromatic compound (biphenyl) is investigated as an overcharge protection additive for sodium batteries . It is found that biphenyl can be electro-polymerized at 4.3 V (vs. Na/Na+), which protects the Na0.44MnO2/Na batteries from voltage runaway for more than 800% overcharge capacity by consuming the overcharge current .

Production of Polychlorinated Biphenyls (PCBs)

Biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Intermediate for Other Organic Compounds

Biphenyl is an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .

Battery Performance

Biphenyl derivatives have been evaluated for battery performance as cathode active materials for rechargeable lithium-ion and sodium-ion batteries .

Liquid Crystals

Biphenyl derivatives are used as building blocks for basic liquid crystals .

Carboxylation of Allylic Barium Reagents

Biphenyl derivatives are used in the regio- and stereoselective carboxylation of allylic barium reagents .

Hydrogen-Bonded Organic Frameworks (HOFs)

Biphenyl derivatives are used in the application of Hydrogen‐Bonded Organic Frameworks (HOFs) with redox‐active imide units as cathode active materials for rechargeable lithium-ion and sodium-ion batteries .

Safety And Hazards

Sodium biphenyl may cause skin irritation, serious eye irritation, and respiratory irritation. It is very toxic to aquatic life with long-lasting effects .

properties

InChI

InChI=1S/C12H10.Na/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-10H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBYJSOWHQYRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

17.7% Solution in bis(2-ethoxyethyl) ether: Cloudy liquid; [Sigma-Aldrich MSDS]
Record name (1,1'-Biphenyl)sodium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21696
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

CID 53446764

CAS RN

5137-46-2
Record name (1,1'-biphenyl)sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,1'-Biphenyl)sodium
Reactant of Route 2
(1,1'-Biphenyl)sodium
Reactant of Route 3
(1,1'-Biphenyl)sodium
Reactant of Route 4
(1,1'-Biphenyl)sodium
Reactant of Route 5
(1,1'-Biphenyl)sodium
Reactant of Route 6
(1,1'-Biphenyl)sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.